
2-Methoxy-3-(trifluoromethyl)aniline
Vue d'ensemble
Description
2-Methoxy-3-(trifluoromethyl)aniline is an organic compound with the IUPAC name 2-methoxy-3-(trifluoromethyl)phenylamine . It has a molecular weight of 191.15 . This compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The molecular formula of 2-Methoxy-3-(trifluoromethyl)aniline is C8H8F3NO . The InChI code for this compound is 1S/C8H8F3NO/c1-13-7-5(8(9,10)11)3-2-4-6(7)12/h2-4H,12H2,1H3 .Physical And Chemical Properties Analysis
2-Methoxy-3-(trifluoromethyl)aniline is a liquid at room temperature .Applications De Recherche Scientifique
Pharmaceutical Research
2-Methoxy-3-(trifluoromethyl)aniline: is a valuable intermediate in pharmaceutical research. Its unique structure, incorporating both methoxy and trifluoromethyl groups, makes it a precursor in synthesizing various therapeutic agents. For instance, it can be used to develop compounds with potential analgesic properties, similar to the synthesis of flunixin .
Safety and Hazards
Propriétés
IUPAC Name |
2-methoxy-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-13-7-5(8(9,10)11)3-2-4-6(7)12/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMZMKOUJOLVKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602600 | |
| Record name | 2-Methoxy-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(trifluoromethyl)aniline | |
CAS RN |
634187-08-9 | |
| Record name | 2-Methoxy-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


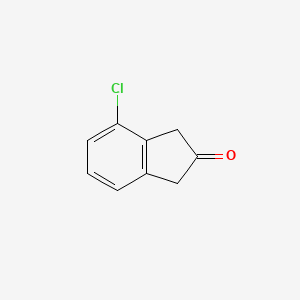

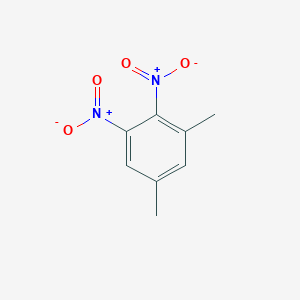


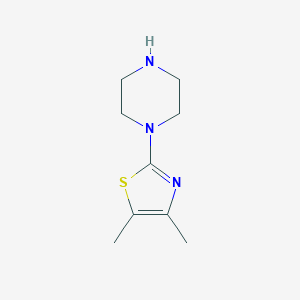

![[4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-)](/img/structure/B1357637.png)

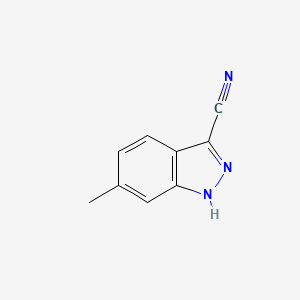

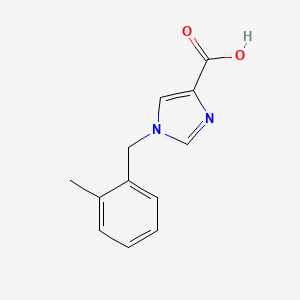
![4-[(Thiophen-2-yl)methyl]benzoic acid](/img/structure/B1357649.png)